molecular formula C18H21N7OS B3746589 4-{3-AMINO-5H,6H,7H,8H-THIENO[2,3-B]QUINOLIN-2-YL}-6-(MORPHOLIN-4-YL)-1,3,5-TRIAZIN-2-AMINE

4-{3-AMINO-5H,6H,7H,8H-THIENO[2,3-B]QUINOLIN-2-YL}-6-(MORPHOLIN-4-YL)-1,3,5-TRIAZIN-2-AMINE

Cat. No.: B3746589
M. Wt: 383.5 g/mol
InChI Key: BONGLMPHHVQSIR-UHFFFAOYSA-N
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Description

4-{3-AMINO-5H,6H,7H,8H-THIENO[2,3-B]QUINOLIN-2-YL}-6-(MORPHOLIN-4-YL)-1,3,5-TRIAZIN-2-AMINE is a complex heterocyclic compound that has garnered interest in various fields of scientific research. This compound features a unique structure combining a thienoquinoline core with a triazine ring and a morpholine moiety, making it a versatile molecule for various applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-{3-AMINO-5H,6H,7H,8H-THIENO[2,3-B]QUINOLIN-2-YL}-6-(MORPHOLIN-4-YL)-1,3,5-TRIAZIN-2-AMINE typically involves multi-step reactions starting from readily available precursors. One common approach involves the cyclization of appropriate thienoquinoline derivatives with triazine precursors under controlled conditions. The reaction conditions often include the use of catalysts, solvents, and specific temperature and pressure settings to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This could include continuous flow reactors, automated synthesis systems, and advanced purification techniques to ensure the compound meets the required standards for its intended applications.

Chemical Reactions Analysis

Types of Reactions

4-{3-AMINO-5H,6H,7H,8H-THIENO[2,3-B]QUINOLIN-2-YL}-6-(MORPHOLIN-4-YL)-1,3,5-TRIAZIN-2-AMINE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be performed using reducing agents to yield reduced forms of the compound.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced with other groups under specific conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. The conditions for these reactions vary depending on the desired outcome, including temperature, solvent, and reaction time.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxidized derivatives with additional functional groups, while reduction may produce simpler, reduced forms of the compound.

Scientific Research Applications

4-{3-AMINO-5H,6H,7H,8H-THIENO[2,3-B]QUINOLIN-2-YL}-6-(MORPHOLIN-4-YL)-1,3,5-TRIAZIN-2-AMINE has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and materials.

    Biology: Investigated for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

    Medicine: Explored as a potential therapeutic agent for various diseases due to its unique structure and biological activity.

    Industry: Utilized in the development of new materials, catalysts, and other industrial applications.

Mechanism of Action

The mechanism of action of 4-{3-AMINO-5H,6H,7H,8H-THIENO[2,3-B]QUINOLIN-2-YL}-6-(MORPHOLIN-4-YL)-1,3,5-TRIAZIN-2-AMINE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other heterocyclic molecules with thienoquinoline or triazine cores, such as:

Uniqueness

What sets 4-{3-AMINO-5H,6H,7H,8H-THIENO[2,3-B]QUINOLIN-2-YL}-6-(MORPHOLIN-4-YL)-1,3,5-TRIAZIN-2-AMINE apart is its unique combination of structural features, which confer distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

2-(4-amino-6-morpholin-4-yl-1,3,5-triazin-2-yl)-5,6,7,8-tetrahydrothieno[2,3-b]quinolin-3-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21N7OS/c19-13-11-9-10-3-1-2-4-12(10)21-16(11)27-14(13)15-22-17(20)24-18(23-15)25-5-7-26-8-6-25/h9H,1-8,19H2,(H2,20,22,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BONGLMPHHVQSIR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2=NC3=C(C=C2C1)C(=C(S3)C4=NC(=NC(=N4)N5CCOCC5)N)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21N7OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

383.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-{3-AMINO-5H,6H,7H,8H-THIENO[2,3-B]QUINOLIN-2-YL}-6-(MORPHOLIN-4-YL)-1,3,5-TRIAZIN-2-AMINE
Reactant of Route 2
4-{3-AMINO-5H,6H,7H,8H-THIENO[2,3-B]QUINOLIN-2-YL}-6-(MORPHOLIN-4-YL)-1,3,5-TRIAZIN-2-AMINE
Reactant of Route 3
4-{3-AMINO-5H,6H,7H,8H-THIENO[2,3-B]QUINOLIN-2-YL}-6-(MORPHOLIN-4-YL)-1,3,5-TRIAZIN-2-AMINE
Reactant of Route 4
Reactant of Route 4
4-{3-AMINO-5H,6H,7H,8H-THIENO[2,3-B]QUINOLIN-2-YL}-6-(MORPHOLIN-4-YL)-1,3,5-TRIAZIN-2-AMINE
Reactant of Route 5
Reactant of Route 5
4-{3-AMINO-5H,6H,7H,8H-THIENO[2,3-B]QUINOLIN-2-YL}-6-(MORPHOLIN-4-YL)-1,3,5-TRIAZIN-2-AMINE
Reactant of Route 6
Reactant of Route 6
4-{3-AMINO-5H,6H,7H,8H-THIENO[2,3-B]QUINOLIN-2-YL}-6-(MORPHOLIN-4-YL)-1,3,5-TRIAZIN-2-AMINE

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